7,9,10-trimethylbenzo[c]acridine
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Overview
Description
7,9,10-Trimethylbenzo[c]acridine is an organic compound with the molecular formula C20H17N. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its three methyl groups attached to the benzo[c]acridine core, which imparts unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9,10-trimethylbenzo[c]acridine typically involves the condensation of 1-naphthylamine with 3,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7,9,10-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Mechanism of Action
The primary mechanism of action of 7,9,10-trimethylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
7,9,10-Trimethylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Acridine Orange: Known for its use as a fluorescent dye and DNA intercalator.
Quinacrine: Used as an antimalarial and anticancer agent.
Proflavine: Utilized as an antiseptic and DNA intercalator.
Uniqueness: The presence of three methyl groups at positions 7, 9, and 10 of the benzo[c]acridine core distinguishes this compound from other acridine derivatives. These methyl groups can influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a unique candidate for various applications .
Properties
CAS No. |
58430-01-6 |
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Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7,9,10-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-18-14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19(18)11-13(12)2/h4-11H,1-3H3 |
InChI Key |
OSZVMYSKVYPBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=C2C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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